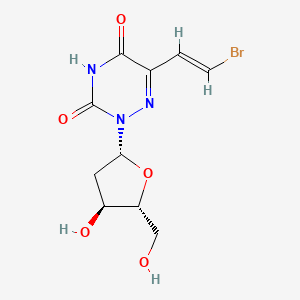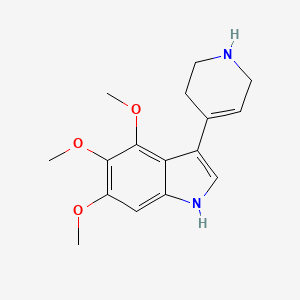
4-(2-Aminopropyl)benzoyl chloride;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminopropyl)benzoyl chloride;hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 2-aminopropyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)benzoyl chloride;hydrochloride typically involves the reaction of benzoyl chloride with 2-aminopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions or solvents like dichloromethane
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminopropyl)benzoyl chloride;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Oxidation and Reduction: The aminopropyl group can undergo oxidation and reduction reactions, altering the compound’s properties.
Condensation Reactions: It can react with other amines or alcohols to form amides or esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Amides: Formed by the reaction with amines
Esters: Formed by the reaction with alcohols
Oxidized Products: Formed by the oxidation of the aminopropyl group
Wissenschaftliche Forschungsanwendungen
4-(2-Aminopropyl)benzoyl chloride;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Aminopropyl)benzoyl chloride;hydrochloride involves its interaction with various molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The benzoyl chloride group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: A simpler compound without the aminopropyl group.
4-(2-Aminoethyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.
4-(2-Aminopropyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.
Uniqueness
4-(2-Aminopropyl)benzoyl chloride;hydrochloride is unique due to the presence of both the aminopropyl and benzoyl chloride groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.
Eigenschaften
CAS-Nummer |
7468-68-0 |
|---|---|
Molekularformel |
C10H13Cl2NO |
Molekulargewicht |
234.12 g/mol |
IUPAC-Name |
4-(2-aminopropyl)benzoyl chloride;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-7(12)6-8-2-4-9(5-3-8)10(11)13;/h2-5,7H,6,12H2,1H3;1H |
InChI-Schlüssel |
XRHCEBJGXPRNRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)C(=O)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





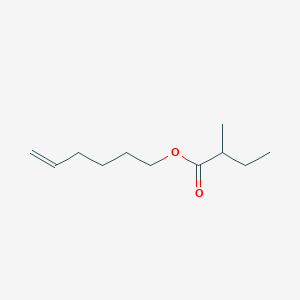
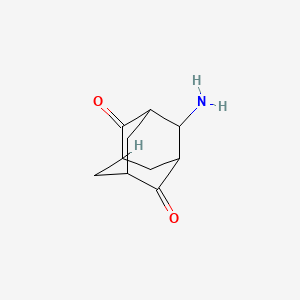

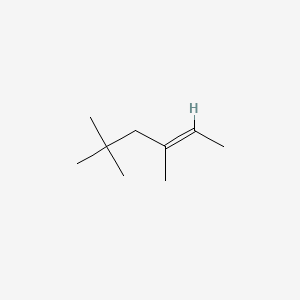




![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
